molecular formula C12H19IN4 B1401060 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine CAS No. 1361115-00-5

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine

Cat. No. B1401060
M. Wt: 346.21 g/mol
InChI Key: JWWBZFSRMBBUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H19IN4 . It has a molecular weight of 346.21 g/mol . This compound has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine is defined by its molecular formula, C12H19IN4 . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine are not detailed in the search results. The molecular weight is known to be 346.21 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis and evaluation of various pyrimidine derivatives, including those linked to pyrazole heterocyclics, have been investigated for their potential insecticidal and antimicrobial activities. These studies highlight the versatility of pyrimidine compounds in developing new chemical entities with potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Antimicrobial Evaluation

  • Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized to study their antimicrobial activity, demonstrating the role of pyrimidine derivatives in discovering new antimicrobial agents (Sirakanyan et al., 2021).

Structural and Reactivity Studies

  • Research on the iodination of 4-amino-2,6-dimethyl-pyrimidines provided insights into regiospecific functionalization, showcasing the chemical reactivity of pyrimidine compounds and their potential for further functional modification (Niclas et al., 1987).

Antifungal Effects

  • Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, indicating the potential use of these compounds in developing antifungal agents (Jafar et al., 2017).

Antibacterial Activity

  • The synthesis and characterization of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives have been carried out, showing moderate antibacterial activity. This research opens avenues for the application of pyrimidine derivatives as antibacterial agents (Afrough et al., 2019).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(3)7-5-9/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWBZFSRMBBUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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